molecular formula C19H26ClNO3 B591278 25D-NBOMe (hydrochloride) CAS No. 1539266-35-7

25D-NBOMe (hydrochloride)

Cat. No.: B591278
CAS No.: 1539266-35-7
M. Wt: 351.9 g/mol
InChI Key: KJRUHRVUUSGHFU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

25D-NBOMe, also known as 25D-Nbome hydrochloride, is a derivative of the phenethylamine-derived hallucinogen 2C-D . The primary target of 25D-NBOMe is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

25D-NBOMe acts as a potent agonist at the 5-HT2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25D-NBOMe binds to the 5-HT2A receptor, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

The activation of the 5-HT2A receptor by 25D-NBOMe leads to a cascade of biochemical reactions. It affects the expression of dopamine (DA) receptor D1 (DRD1), DA receptor D2 (DRD2), tyrosine hydroxylase, DA transporter (DAT), and phospho-DAT (p-DAT) in the nucleus accumbens (NAc) . The NAc is a region in the brain involved in reward and pleasure.

Pharmacokinetics

When administered sublingually, numbness of the tongue and mouth followed by a metallic chemical taste was observed .

Result of Action

The activation of the 5-HT2A receptor by 25D-NBOMe can lead to various effects. It has been associated with life-threatening toxicity and death . Most individuals experience sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations . Other symptoms include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death .

Action Environment

The action, efficacy, and stability of 25D-NBOMe can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability and potency . Furthermore, individual factors such as the user’s health status, genetic makeup, and use of other substances can also influence the compound’s effects.

Safety and Hazards

25D-NBOMe (hydrochloride) is a potent psychoactive substance with potential for abuse . It has been associated with adverse effects such as visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs .

Biochemical Analysis

Biochemical Properties

25D-NBOMe (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor. This interaction leads to the activation of downstream signaling pathways that are responsible for its psychoactive effects . Additionally, 25D-NBOMe (hydrochloride) has been shown to interact with the dopamine D1 and D2 receptors, as well as the dopamine transporter (DAT), affecting dopamine signaling in the brain .

Cellular Effects

25D-NBOMe (hydrochloride) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of dopamine receptors D1 and D2, tyrosine hydroxylase, and the dopamine transporter in the nucleus accumbens . These changes in gene expression and protein levels can alter cellular metabolism and neurotransmitter release, leading to its psychoactive effects. Additionally, 25D-NBOMe (hydrochloride) has been reported to activate the µ-opioid receptor at high concentrations, although this effect is considered off-target .

Molecular Mechanism

The molecular mechanism of 25D-NBOMe (hydrochloride) involves its binding to the serotonin 5-HT2A receptor, where it acts as a potent agonist. This binding leads to the activation of G-proteins and subsequent intracellular signaling cascades, including the phospholipase C pathway, which results in the release of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers further activate protein kinase C (PKC) and increase intracellular calcium levels, contributing to the hallucinogenic effects . Additionally, 25D-NBOMe (hydrochloride) affects dopamine signaling by interacting with dopamine receptors and transporters, leading to changes in dopamine release and reuptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 25D-NBOMe (hydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, with a reported stability of at least five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 25D-NBOMe (hydrochloride) has been associated with changes in gene expression and protein levels, which can lead to alterations in cellular metabolism and neurotransmitter release . Additionally, the compound’s degradation products may also contribute to its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 25D-NBOMe (hydrochloride) vary with different dosages in animal models. At low doses, the compound has been shown to induce rewarding and reinforcing effects, as evidenced by increased self-administration and conditioned place preference in rats . At higher doses, 25D-NBOMe (hydrochloride) can cause toxic effects, including neurotoxicity and cardiotoxicity . These adverse effects are likely due to the compound’s high affinity for the serotonin 5-HT2A receptor and its off-target interactions with other receptors and transporters.

Metabolic Pathways

25D-NBOMe (hydrochloride) undergoes various metabolic transformations in the body, primarily through the action of cytochrome P450 enzymes. The major metabolic pathways include hydroxylation, O-demethylation, and N-dealkylation . These biotransformations result in the formation of several metabolites, which can be detected in biological samples. The hydroxylated metabolites are the most abundant, indicating that hydroxylation is the primary metabolic pathway for 25D-NBOMe (hydrochloride) .

Transport and Distribution

Within cells and tissues, 25D-NBOMe (hydrochloride) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s high affinity for the serotonin 5-HT2A receptor also influences its localization within the brain, where it exerts its psychoactive effects .

Subcellular Localization

The subcellular localization of 25D-NBOMe (hydrochloride) is primarily determined by its interactions with specific receptors and transporters. The compound is known to localize to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and activates downstream signaling pathways . Additionally, 25D-NBOMe (hydrochloride) may also be found in intracellular compartments, such as endosomes and lysosomes, where it can interact with other biomolecules and influence cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25D-NBOMe (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.

    Formation of the Intermediate: The benzaldehyde is reacted with nitromethane in the presence of a base to form 2,5-dimethoxy-4-methyl-beta-nitrostyrene.

    Reduction: The nitrostyrene is then reduced to 2,5-dimethoxy-4-methylphenethylamine using a reducing agent such as lithium aluminum hydride.

    Formation of the NBOMe Derivative: The phenethylamine is then reacted with 2-methoxybenzyl chloride in the presence of a base to form 25D-NBOMe.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 25D-NBOMe (hydrochloride) are not well-documented due to its status as a designer drug and its limited legitimate uses. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification steps, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

25D-NBOMe (hydrochloride) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and nitro or halogenated derivatives from substitution reactions .

Comparison with Similar Compounds

25D-NBOMe (hydrochloride) is part of the NBOMe series, which includes several similar compounds:

Uniqueness

25D-NBOMe (hydrochloride) is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and activity at the 5-HT2A receptor. Compared to other NBOMe compounds, 25D-NBOMe has a distinct pharmacological profile and potency .

Properties

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c1-14-11-19(23-4)15(12-18(14)22-3)9-10-20-13-16-7-5-6-8-17(16)21-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRUHRVUUSGHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348201
Record name 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-35-7
Record name 25D-Nbome hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25D-NBOME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ5EGG4C4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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